TH-302-d8
Description
Properties
CAS No. |
918632-75-4 |
|---|---|
Molecular Formula |
C₉H₈D₈Br₂N₅O₄P |
Molecular Weight |
457.09 |
Synonyms |
N,N’-Bis(2-bromoethyl)phosphorodiamidic Acid-d8 (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl Ester; |
Origin of Product |
United States |
Preclinical Mechanistic Elucidation of Th 302 Activation and Action
Biochemical Pathways of TH-302-d8 Reductive Activation in Hypoxic Microenvironments
TH-302, which includes the deuterated form this compound, is a prodrug composed of a 2-nitroimidazole (B3424786) moiety linked to bromo-isophosphoramide mustard (Br-IPM) nih.govnih.govnih.govresearchgate.netenscm.frdrugbank.comfrontiersin.orgijbs.comaacrjournals.orgwikipedia.orgmedkoo.comdovepress.comtandfonline.com. The 2-nitroimidazole serves as an oxygen-sensing trigger nih.govdrugbank.commedkoo.com. The reductive activation of TH-302 is a key process that occurs preferentially under hypoxic conditions, leading to the release of the cytotoxic payload nih.govresearchgate.netwikipedia.orgaacrjournals.org.
Identification and Characterization of Enzymatic Systems Implicated in this compound Bioreduction (e.g., NADPH Cytochrome P450 Oxidoreductase)
The bioreduction of the 2-nitroimidazole moiety of TH-302 is mediated by various intracellular reductases nih.govkarger.com. A principal enzyme implicated in this process is NADPH cytochrome P450 oxidoreductase (POR) nih.govfrontiersin.orgaacrjournals.orgmedkoo.comdovepress.comaacrjournals.org. Studies have confirmed the dependence of TH-302 activation on one-electron reductive enzymes aacrjournals.org. The efficacy of TH-302 has been shown to be highly dependent on the levels of cytochrome P450 oxidoreductase activity frontiersin.org. Overexpression of human NADPH:cytochrome P450 oxidoreductase in cells has been used to confirm the dependence on one-electron reductive enzymes aacrjournals.org.
Elucidation of this compound Intermediate Metabolites and their Role in Downstream Mechanistic Pathways
The activation of TH-302 begins with a one-electron reduction of the nitroimidazole group, generating a radical anion prodrug (RP) researchgate.netaacrjournals.org. Under normoxic conditions, this radical anion is rapidly re-oxidized back to the parent prodrug in the presence of oxygen, limiting the release of the cytotoxic agent nih.govresearchgate.netaacrjournals.org. However, in severely hypoxic environments (typically <0.5% O2), the radical anion undergoes further reduction and fragmentation researchgate.netaacrjournals.org. This fragmentation leads to the release of the active cytotoxic metabolite, bromo-isophosphoramide mustard (Br-IPM) nih.govnih.govnih.govresearchgate.netenscm.frdrugbank.comfrontiersin.orgijbs.comaacrjournals.orgwikipedia.orgmedkoo.comdovepress.comtandfonline.comaacrjournals.orgkarger.com. Isophosphoramide mustard (IPM) is also mentioned as a stable downstream product of Br-IPM nih.gov. While the one-electron reduction pathway leading to Br-IPM is considered the primary activation route under hypoxia, studies investigating two-electron reductases (like the bacterial enzyme NfsA used in some experimental models) have identified other metabolites, such as the hydroxylamine (B1172632) metabolite of TH-302 and products resulting from rearrangement or hydration of the imidazole (B134444) ring researchgate.net. However, the formation of these alternative metabolites appears to be suppressed under hypoxic conditions compared to conditions where two-electron reduction is prominent researchgate.net. The release of Br-IPM is central to the downstream cytotoxic effects of TH-302.
Cellular and Molecular Targets of this compound and its Active Metabolites
The primary mechanism by which the activated TH-302 exerts its cytotoxic effect is through the action of its released metabolite, Br-IPM, on cellular DNA nih.govnih.govnih.govenscm.fraacrjournals.orgdovepress.comresearchgate.netmdpi.com. However, preclinical studies have also explored non-DNA-related cellular perturbations.
Analysis of DNA-Targeting Mechanisms of this compound-Derived Species (e.g., DNA Cross-linking, DNA Damage Response Induction)
Bromo-isophosphoramide mustard (Br-IPM), the active metabolite released under hypoxia, functions as a potent DNA cross-linking agent nih.govnih.govnih.govresearchgate.netenscm.frdrugbank.comfrontiersin.orgijbs.comaacrjournals.orgwikipedia.orgmedkoo.comtandfonline.comkarger.comaacrjournals.org. This alkylating activity leads to the formation of DNA cross-links, which are highly cytotoxic lesions nih.govaacrjournals.orgfrontiersin.org. The induction of DNA damage by TH-302 and its active metabolites triggers a DNA damage response within the cell nih.govaacrjournals.orgaacrjournals.orgfrontiersin.orgaacrjournals.org. This response involves signaling cascades aimed at repairing the damage or initiating cell death pathways. Preclinical studies have observed hypoxia-dependent induction of γH2AX phosphorylation, a key marker of DNA double-strand breaks aacrjournals.orgaacrjournals.orgfrontiersin.org. The DNA damage induced by TH-302 also leads to cell cycle arrest, which can manifest as G0/1, G2/M, or a pan-cell cycle arrest depending on the concentration and cell type nih.govaacrjournals.org. Cell lines deficient in homologous recombination repair have shown increased sensitivity to TH-302 under hypoxia, highlighting the importance of this pathway in processing TH-302-induced DNA lesions aacrjournals.orgfrontiersin.org.
Critical Examination of "Bystander Effects" and Diffusion Dynamics of Active Metabolites in Preclinical Cellular Systems
The concept of a "bystander effect" is frequently discussed in the context of hypoxia-activated prodrugs like TH-302 nih.govdovepress.commdpi.comaacrjournals.org. This effect posits that the cytotoxic metabolites released in the hypoxic regions of a tumor may diffuse into adjacent, more oxygenated areas, extending the cytotoxic reach beyond the strictly hypoxic cells nih.govenscm.frdrugbank.comaacrjournals.orgaacrjournals.orgkarger.comaacrjournals.org. Preclinical studies have provided evidence supporting this phenomenon. For instance, in animal models, DNA damage induced by TH-302 was initially localized to hypoxic regions but subsequently spread to the entire tumor nih.govaacrjournals.orgfrontiersin.org. Studies using three-dimensional tumor spheroids and multicellular layers have also indicated a significant bystander effect aacrjournals.orgfrontiersin.org.
Pharmacokinetic and Metabolomic Profiling of Th 302 D8 in Preclinical Systems Utilizing Stable Isotope Tracing
Utility of Deuterium (B1214612) Labeling for Investigating TH-302-d8 Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
Deuterium labeling involves the substitution of hydrogen atoms with their stable isotope, deuterium. This modification typically does not significantly alter the chemical properties of the molecule but provides a distinct mass signature detectable by mass spectrometry. This mass difference is crucial for tracking the labeled compound and its metabolites in biological systems, allowing for precise quantitative analysis and differentiation from endogenous compounds. medchemexpress.comnih.gov In preclinical ADME studies, deuterium-labeled compounds serve primarily as internal standards for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comnih.govsemanticscholar.org
For TH-302, the deuterium-labeled analog this compound has been utilized in preclinical and potentially clinical pharmacokinetic studies. The application of this compound as an internal standard allows for accurate quantification of the parent drug (TH-302) and its metabolites in various biological matrices, compensating for potential variations during sample preparation and analysis. semanticscholar.orgpharmgkb.org This is particularly important for TH-302, which is known to be rapidly cleared from plasma with a relatively short half-life in preclinical models. semanticscholar.orghmdb.cascbt.com
Determination of Tissue-Specific Distribution and Hypoxia-Targeting Characteristics in Preclinical Models
TH-302 is specifically designed to target and be activated within hypoxic regions, a characteristic feature of many solid tumors. hmdb.canih.gov Preclinical studies have demonstrated the selective accumulation and activation of TH-302 in hypoxic tumor tissues compared to normoxic normal tissues. pharmgkb.org
While direct tracing of this compound distribution in real-time might involve advanced imaging techniques not explicitly detailed in the search results for this specific labeled compound, deuterium labeling is instrumental in the quantification of TH-302 and its active metabolite, bromo-isophosphoramide mustard (Br-IPM), in dissected tissues from preclinical models. By using this compound and its labeled metabolite Br-IPM-d8 as internal standards, researchers can accurately determine the concentrations of the parent drug and its active form in different tissues, including tumors and normal organs, at various time points after administration. semanticscholar.orgpharmgkb.org This quantitative tissue distribution data is essential for confirming the hypoxia-targeted delivery and activation of TH-302 in preclinical models. Studies utilizing techniques like pimonidazole (B1677889) staining and PET imaging with hypoxia tracers have further corroborated the hypoxia-selective nature of TH-302 distribution and its impact on tumor oxygenation.
Quantitative Analysis of this compound and its Metabolites in Diverse Preclinical Biological Matrices via Isotope Tracing
Quantitative analysis of TH-302 and its metabolites in preclinical biological matrices such as plasma, urine, feces, and tissue homogenates is a cornerstone of pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as this compound and Br-IPM-d8, significantly improves the accuracy and reliability of these measurements, particularly when using mass spectrometry-based methods like LC-MS/MS. medchemexpress.comnih.govsemanticscholar.org
A validated LC-MS/MS method utilizing d8-TH-302 and d8-Br-IPM as internal standards has been employed for the quantitative analysis of TH-302 and Br-IPM in human plasma samples. semanticscholar.org This methodology is directly transferable to preclinical studies using animal models, allowing for precise quantification of the parent drug and its active metabolite in various biological samples. This quantitative data is crucial for determining key pharmacokinetic parameters such as clearance, volume of distribution, and half-life in preclinical species. While specific data tables for this compound concentrations in preclinical matrices were not available in the search results, the established methodology confirms the utility of the labeled compound for such quantitative analyses.
In-Depth Identification and Characterization of this compound Biotransformation Pathways and Metabolites
The primary biotransformation pathway involves the enzymatic reduction of the 2-nitroimidazole (B3424786) moiety of TH-302, leading to the release of Br-IPM. nih.gov Br-IPM is a potent DNA cross-linking agent responsible for the cytotoxic effects. Further metabolism of Br-IPM can occur, leading to the formation of isophosphoramide mustard (IPM) as a stable downstream product. scbt.com Cellular metabolism studies have also identified a hydroxylamine (B1172632) metabolite of TH-302 and other products resulting from the rearrangement or hydration of the imidazole (B134444) ring.
Stable isotope labeling, including the use of this compound, is a powerful technique for elucidating metabolic pathways. By administering the labeled parent compound to preclinical models, researchers can track the fate of the isotopic label through various metabolic transformations. Analysis of biological samples using mass spectrometry allows for the detection of labeled metabolites, which have a characteristic mass shift compared to their unlabeled counterparts. This facilitates the identification of metabolites and provides insights into the biotransformation pathways involved. While the search results primarily highlighted the use of this compound for quantification, the principle of using stable isotopes to trace metabolic fate is fundamental to metabolite identification and characterization.
Elucidation of Specific Enzymatic Systems and Metabolic Networks Responsible for this compound Metabolic Fate
The activation of TH-302 to Br-IPM is an enzymatic process that is highly dependent on low oxygen concentrations. hmdb.ca Cellular reductases are responsible for the one-electron reduction of the nitroimidazole group, initiating the cascade that releases the cytotoxic warhead. nih.gov Enzymes such as NADPH cytochrome P450 have been implicated in this reductive activation. nih.gov P450 oxidoreductase (POR) has also been mentioned in the context of TH-302 metabolism in cellular studies.
Identifying the specific enzymatic systems and metabolic networks involved in the biotransformation of TH-302 and its labeled analog, this compound, is crucial for understanding inter-species differences in metabolism and predicting potential drug interactions. Studies involving liver microsomes and recombinant enzymes can be performed with both the labeled and unlabeled compounds to assess the role of specific enzymes in their metabolism. While the complete enzymatic profile responsible for TH-302 activation and further metabolism is still being elucidated, preclinical studies have clearly established the dependence on reductive enzymes active under hypoxic conditions. scbt.com
Application of Stable Isotope Resolved Metabolomics (SIRM) Approaches for Comprehensive this compound Metabolic Flux Analysis
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope tracers to provide a comprehensive understanding of metabolic network dynamics and flux. By introducing a stable isotope-labeled substrate (such as a labeled form of glucose, glutamine, or the drug itself) into a biological system, SIRM allows researchers to track the flow of isotopes through interconnected metabolic pathways. Analysis of the isotopic enrichment patterns in downstream metabolites using high-resolution mass spectrometry or NMR spectroscopy provides detailed information about metabolic fluxes and the activity of specific pathways.
While the search results did not provide specific examples of SIRM being applied directly to this compound to analyze its metabolic flux, the principles of SIRM are highly relevant to studying the metabolic fate of this compound in preclinical models. SIRM could be used to investigate how TH-302 and its activation to Br-IPM impact cellular metabolism in hypoxic versus normoxic environments. By using labeled nutrients in conjunction with this compound, researchers could potentially explore how the drug's presence and metabolism influence key metabolic pathways in tumor cells or other tissues. This could provide insights into the metabolic consequences of hypoxia-activated cytotoxicity and potentially identify novel metabolic vulnerabilities.
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Modeling of this compound in Preclinical Research
Pharmacokinetic-Pharmacodynamic (PK/PD) modeling aims to establish a quantitative relationship between drug exposure (PK) and its pharmacological effects (PD). In preclinical research, PK/PD modeling of TH-302 is essential for understanding the relationship between the concentration of the drug and its active metabolite (Br-IPM) in target tissues (e.g., hypoxic tumor regions) and the resulting antitumor activity. pharmgkb.org
Preclinical PK/PD models for TH-302 have been developed to predict its activity in tumor models, taking into account factors such as oxygen concentration. pharmgkb.org These models have helped to explain the observed antitumor efficacy of TH-302 in preclinical settings. The quantitative pharmacokinetic data obtained using stable isotope-labeled this compound as an internal standard is crucial for building robust PK models, which then serve as the basis for PK/PD modeling. By linking the precisely quantified concentrations of TH-302 and Br-IPM in tumors and other tissues to measures of pharmacological effect (e.g., tumor growth inhibition, induction of apoptosis), researchers can develop predictive PK/PD models. These models can inform the design of preclinical efficacy studies and potentially guide the selection of dosing strategies in future investigations. Preclinical PK/PD studies have also investigated the influence of dosing regimens and schedules on the efficacy and toxicity of TH-302, highlighting the importance of understanding the temporal relationship between drug exposure and effect.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | CAS Number |
| Evofosfamide (B1684547) (TH-302) | 11984561 | 918633-87-1 |
| This compound | Not Available* | 918632-75-4 |
| Bromo-isophosphoramide mustard (Br-IPM) | 132324 | Not Available |
| Isophosphoramide mustard (IPM) | 100427 | 31645-39-3 |
*A specific PubChem CID for this compound was not found in the search results, but its CAS number is available.
Interactive Data Tables (Illustrative Examples)
Below are illustrative examples of the types of data tables that would be generated in preclinical pharmacokinetic and metabolomic studies of TH-302 utilizing stable isotope tracing. The specific data would be derived from experimental measurements.
Table 1: Plasma Concentration-Time Profile of TH-302 and Br-IPM in Preclinical Model (Illustrative Data)
| Time Point (h) | TH-302 Concentration (µM) | Br-IPM Concentration (µM) |
| 0.25 | [Data] | [Data] |
| 0.5 | [Data] | [Data] |
| 1 | [Data] | [Data] |
| 2 | [Data] | [Data] |
| 4 | [Data] | [Data] |
| 8 | [Data] | [Data] |
| 24 | [Data] | [Data] |
Table 2: Tissue Distribution of TH-302 and Br-IPM in Preclinical Model at a Specific Time Point (Illustrative Data)
| Tissue | TH-302 Concentration (µmol/kg) | Br-IPM Concentration (µmol/kg) |
| Tumor (Hypoxic) | [Data] | [Data] |
| Tumor (Normoxic) | [Data] | [Data] |
| Liver | [Data] | [Data] |
| Kidney | [Data] | [Data] |
| Muscle | [Data] | [Data] |
Table 3: Relative Abundance of Identified Metabolites of TH-302 in Preclinical Samples (Illustrative Data)
| Metabolite Name | Biological Matrix | Relative Abundance (%) |
| TH-302 | Plasma | [Data] |
| Br-IPM | Plasma | [Data] |
| IPM | Plasma | [Data] |
| Hydroxylamine Metabolite | Cellular Lysate | [Data] |
| Imidazole Ring Product | Cellular Lysate | [Data] |
Advanced Analytical Methodologies for Th 302 D8 and Its Derivatives in Academic Research
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for TH-302-d8 Quantification in Complex Biological Samples
LC-MS/MS is a widely utilized technique for the quantification of small molecules, including drug compounds and their metabolites, in complex biological matrices such as plasma, tissue homogenates, and biological fluids. The inherent sensitivity and selectivity of LC-MS/MS make it suitable for analyzing compounds like this compound, even at low concentrations. Method development involves optimizing chromatographic separation parameters, such as the stationary phase and mobile phase gradient, to achieve adequate resolution of the analyte from matrix components and potential metabolites. Mass spectrometric parameters, including ionization mode (typically positive ion mode for compounds like TH-302), precursor and product ions, and collision energies, are carefully tuned to maximize sensitivity and specificity for this compound and its relevant derivatives.
Validation of LC-MS/MS methods for biological samples is essential to demonstrate their reliability and ensure the data generated is accurate and reproducible. Key validation parameters typically include linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, matrix effects, recovery, and stability. These parameters are evaluated according to established guidelines to ensure the method is fit for its intended purpose, such as pharmacokinetic studies or tissue distribution analysis.
Optimization and Application of Deuterated Internal Standards in this compound Analysis for Enhanced Accuracy and Precision
Deuterated internal standards (IS), such as this compound itself when studying the non-deuterated form, or other appropriately labeled analogs, are routinely incorporated into LC-MS/MS methods to improve the accuracy and precision of quantification. The use of a stable isotope-labeled internal standard is particularly advantageous because it closely mimics the physicochemical properties and chromatographic behavior of the analyte, while being distinguishable by mass spectrometry. This allows the IS to compensate for variations that may occur during sample preparation, matrix effects, and fluctuations in ionization efficiency during the LC-MS/MS analysis.
In the context of analyzing TH-302 or its metabolites, this compound (CAS 918632-75-4), as a deuterated analog, would serve as an ideal internal standard. By adding a known amount of this compound to biological samples at the initial stages of sample preparation, the ratio of the analyte (TH-302 or a metabolite) to the internal standard (this compound) can be used for quantification. This ratio-based approach helps to mitigate the impact of sample-to-sample variability and instrument performance drift, leading to more reliable quantitative results. Optimization involves determining the appropriate concentration of the internal standard to be added and ensuring that the deuterium (B1214612) labeling does not significantly alter the compound's behavior in the biological system being studied, which is generally true for stable isotopes used at tracer levels.
Methodologies for Trace Detection and Quantification of this compound and its Active Metabolites in Preclinical Biological Fluids and Tissues
Trace detection and quantification of this compound and its active metabolites, such as bromo-isophosphoramide mustard (Br-IPM), in preclinical biological fluids and tissues are crucial for understanding their pharmacokinetic profiles and tissue distribution. Achieving low limits of detection and quantification requires optimization of the entire analytical workflow, starting from sample collection and storage to sample preparation and LC-MS/MS analysis.
Sample preparation techniques play a vital role in enriching the analytes and removing matrix interferences that can suppress ionization or cause chromatographic issues. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the properties of this compound and its metabolites and the biological matrix. For trace analysis, techniques that provide higher analyte recovery and cleaner extracts are preferred.
LC-MS/MS parameters, particularly operating in Multiple Reaction Monitoring (MRM) mode, offer high selectivity and sensitivity for trace analysis. MRM involves monitoring specific precursor-product ion transitions characteristic of the target analyte, effectively filtering out background noise and increasing the signal-to-noise ratio. Method validation at lower concentration ranges is particularly important for trace analysis to ensure the accuracy and precision of results near the limit of quantification. Studies on the stability of this compound and its metabolites in the respective biological matrices under different storage conditions are also critical for accurate trace quantification.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing of this compound and its Biotransformation Products
NMR spectroscopy is a powerful non-destructive technique used for the structural elucidation of organic molecules and the study of their metabolic transformations. For this compound and its biotransformation products, NMR can provide detailed information about their chemical structures, including the position of deuterium labels and the identification of structural changes resulting from metabolism.
Different NMR techniques, such as 1H NMR, 13C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC), can be applied to obtain comprehensive structural information. By analyzing the chemical shifts, coupling patterns, and integration of signals, researchers can confirm the structure of synthesized this compound and identify the structures of its metabolites isolated from biological systems.
NMR can also be used for metabolic tracing studies, particularly when using isotopically labeled compounds like this compound. By tracking the fate of the deuterium label within the metabolic pathway, researchers can gain insights into the mechanisms of biotransformation and identify the structures of intermediate and end products. While NMR is generally less sensitive than LC-MS/MS for trace analysis, it provides invaluable structural information that complements mass spectrometry data, especially for novel or unexpected metabolites. The use of deuterated solvents is standard practice in NMR spectroscopy to avoid interference from proton signals of the solvent.
Development of High-Throughput (HTP) Analytical Approaches for this compound Profiling and Screening in Academic Research
High-throughput (HTP) analytical approaches are increasingly being adopted in academic research to accelerate the profiling and screening of compounds and their effects. While specific HTP methods for this compound were not detailed in the search results, the principles of HTP analysis can be applied to studies involving this compound. HTP approaches aim to analyze a large number of samples in a short period, often involving automation and miniaturization of sample preparation and analysis steps.
For this compound profiling, HTP LC-MS/MS methods could be developed by optimizing chromatographic run times, reducing sample injection volumes, and utilizing fast scanning mass spectrometers. Automated sample preparation systems can handle large batches of biological samples, performing steps like protein precipitation or solid-phase extraction in parallel.
Preclinical Efficacy and Modulatory Effects of Th 302 D8 in in Vitro and in Vivo Research Models
Evaluation of TH-302 in in vitro Cellular Models of Hypoxic Stress
In vitro studies using various cancer cell lines have been crucial in understanding the fundamental activity and selectivity of TH-302 under different oxygen concentrations.
Analysis of Cellular Sensitivity and Resistance Mechanisms to TH-302 in Controlled Hypoxic Environments
Enhanced cytotoxicity of TH-302 has been consistently observed under hypoxic conditions compared to normoxic (normal oxygen) conditions across a broad spectrum of human cancer cell lines. In a panel of 32 human cancer cell lines, all tested lines showed increased sensitivity to TH-302 under severely hypoxic conditions (approximately 0.1% O₂) frontiersin.orgnih.govapexbt.com. This hypoxia-selective activation is a hallmark of TH-302's mechanism. For instance, potent cytotoxicity was observed in human lung cancer H460 cells and human colon cancer HT29 cells under nitrogen (hypoxic) conditions, with IC90 values of 0.1 μM and 0.2 μM, respectively selleckchem.com. The activity of TH-302 is dependent on the degree of anoxia and the exposure time, with higher activity requiring lower oxygen concentrations apexbt.com.
Studies investigating resistance mechanisms have indicated that cell lines deficient in homology-dependent DNA repair pathways, such as those lacking BRCA1, BRCA2, and FANCA, exhibit marked sensitivity to TH-302 under hypoxia nih.govresearchgate.net. This suggests that the integrity of DNA repair mechanisms plays a role in mediating cellular response to TH-302-induced DNA damage.
Investigation of the Mechanistic Basis of TH-302 Action in 2D and Advanced 3D Cell Culture Systems
The mechanism of action of TH-302 involves its activation by cellular reductases under low oxygen conditions, leading to the release of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM) nih.govwikipedia.orgnih.govguidetopharmacology.orgfrontiersin.org. Under normoxic conditions, the radical anion prodrug is rapidly re-oxidized, rendering TH-302 relatively inert wikipedia.org. However, in the absence of sufficient oxygen, further reduction occurs, releasing the cytotoxic Br-IPM frontiersin.org.
In vitro studies have confirmed this mechanism, showing hypoxia-dependent induction of γH2AX phosphorylation (a marker of DNA damage), DNA cross-linking, and cell-cycle arrest frontiersin.orgnih.govresearchgate.net. TH-302 has been shown to induce G0/G1 cell-cycle arrest under hypoxic conditions in multiple myeloma cells, mediated by down-regulation of cyclins and CDKs selleckchem.com.
Advanced 3D cell culture systems, such as tumor spheroids and multicellular layers, have been utilized to better mimic the in vivo tumor microenvironment, including the presence of oxygen gradients. TH-302 has shown enhanced potency in H460 spheroids compared to H460 monolayer cells under normoxia, highlighting the relevance of 3D structure and potential internal hypoxia nih.govselleckchem.comresearchgate.net. Studies using multicellular layers composed of mixtures of cells have suggested that TH-302 exhibits a "bystander effect," where the cytotoxic effects initiated in hypoxic cells may extend to nearby oxygenated cells, although the mechanism and extent of this effect have been subject to further investigation nih.govresearchgate.netfrontiersin.orgnih.gov. Research using TH-302 loaded microspheres in HepG2 cells also demonstrated higher cytotoxicity, cell apoptosis, and cell cycle S phase retardation under hypoxic conditions compared to normoxic conditions nih.govtandfonline.com.
Investigation of TH-302 in Diverse Preclinical in vivo Models of Hypoxia-Related Conditions
Preclinical in vivo studies using animal models have been instrumental in evaluating the efficacy of TH-302 in a more complex tumor microenvironment that includes vasculature, stroma, and immune cells, as well as heterogeneous oxygen levels.
Characterization of Specific Model Systems Employed for TH-302 Efficacy Studies (e.g., Xenografts, Syngeneic Models)
A variety of preclinical in vivo models have been employed to assess TH-302 efficacy, including human tumor xenografts and syngeneic models frontiersin.orgnih.govfrontiersin.orgtandfonline.comnih.goveur.nlaacrjournals.org. Xenograft models, where human cancer cells or tumor fragments are implanted into immunocompromised mice, have been widely used to evaluate the direct antitumor activity of TH-302 across different cancer types frontiersin.orgnih.govnih.govkyinno.com. These models have included xenografts of non-small cell lung cancer (NSCLC), colon cancer, prostate cancer, fibrosarcoma, melanoma, pancreatic cancer, hepatoma, multiple myeloma (MM), neuroblastoma, rhabdomyosarcoma, osteolytic breast cancer, head and neck squamous cell carcinoma (HNSCC), and acute myeloid leukemia (AML) frontiersin.orgnih.gov. Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into mice, have also been used to better recapitulate the heterogeneity of human tumors thno.org. Syngeneic models, utilizing immunocompetent mice and mouse tumor cell lines, are valuable for studying the interaction between the drug, the tumor, and the immune system kyinno.comthno.orgnih.gov. The VX-2 tumor-bearing rabbit model has also been used to investigate localized drug delivery and antitumor efficiency of TH-302 loaded microspheres in hepatocellular carcinoma nih.govtandfonline.com.
Assessment of Mechanistic and Biomarker Endpoints in Response to TH-302 Treatment in Preclinical Models
In vivo studies have assessed various endpoints to evaluate the efficacy and understand the mechanisms of TH-302. Tumor growth inhibition has been a primary endpoint in many studies, with TH-302 demonstrating dose-dependent antitumor activity in various xenograft models selleckchem.comnih.govnih.gov. Survival has also been evaluated, with TH-302 treatment prolonging survival in certain models, such as xenograft leukemia models nih.gov.
Mechanistic endpoints investigated in vivo include the assessment of DNA damage through markers like γH2AX, which has been observed to increase in TH-302 sensitive tumors nih.govplos.org. The selective targeting of hypoxic regions has been confirmed by observing a reduction in the volume of hypoxic fractions (assessed by markers like pimonidazole) after TH-302 treatment selleckchem.comnih.gov.
Imaging biomarkers have also been explored for monitoring response to TH-302. Dynamic contrast-enhanced MRI (DCE-MRI) measures of vascular perfusion dynamics and diffusion-weighted MRI (DW-MRI) measures of cell density have been suggested as potential biomarkers for predicting and monitoring TH-302 efficacy in pancreatic cancer xenograft models plos.org. Changes in tumor perfusion measured by DCE-MRI may serve as an early biomarker of TH-302 pharmacodynamics, while DW-MRI could be a potential biomarker for eventual tumor volume response plos.org. Metabolic imaging techniques, such as hyperpolarized magnetic resonance spectroscopy, have been used to study metabolic changes in response to TH-302, suggesting that it can suppress glycolytic metabolism by eliminating HIF-1α-positive cells nih.govmdpi.com.
Design and Analysis of Combinatorial Research Approaches with TH-302 and Other Investigational Agents in Preclinical Settings
Given that tumor hypoxia contributes to resistance to conventional therapies, combining TH-302 with other agents active in normoxic or less hypoxic regions of the tumor has been a significant area of preclinical research guidetopharmacology.orgnih.gov. The rationale is to achieve a more comprehensive elimination of tumor cell subpopulations.
Preclinical studies have investigated TH-302 in combination with a wide range of conventional chemotherapeutic drugs, including docetaxel, cisplatin (B142131), pemetrexed, irinotecan, doxorubicin, gemcitabine (B846), and temozolomide (B1682018) frontiersin.orgnih.gov. These combinations have shown enhanced antitumor effects compared to monotherapy in various xenograft models frontiersin.orgnih.gov. The sequence and schedule of administration have been found to be important for optimizing efficacy and managing potential toxicity nih.gov. Studies have suggested that administering TH-302 prior to other chemotherapeutics may yield superior efficacy compared to simultaneous administration nih.gov.
Combinations of TH-302 with molecularly targeted therapies have also been explored. For example, combining TH-302 with tyrosine kinase inhibitors like sorafenib (B1663141) or sunitinib (B231) has shown enhanced anti-leukemia effects and increased apoptosis and tumor hypoxia in neuroblastoma models, respectively frontiersin.orgfrontiersin.orgnih.gov. The combination with mTOR inhibitors has also demonstrated enhanced antitumor efficacy in preclinical renal cell carcinoma models aacrjournals.org.
Furthermore, multimodal approaches combining TH-302 with radiotherapy and other inhibitors have been investigated, showing promising results in blocking tumor growth and affecting mechanisms like HIF-1α activity frontiersin.org. The addition of TH-302 to conventional transcatheter arterial chemoembolization (TACE) has also shown promising anti-cancer effects in hepatocellular carcinoma models frontiersin.org.
These combinatorial studies highlight the potential of TH-302 to enhance the effectiveness of existing cancer therapies by specifically targeting the hypoxic tumor compartment.
Elucidation of Synergistic and Additive Mechanistic Interactions in Co-treatment Studies
Studies combining TH-302 with conventional chemotherapy agents have shown enhanced anti-tumor activity across a range of tumor types. For instance, the combination of TH-302 with gemcitabine has demonstrated synergistic effects in pancreatic cancer xenograft models. biorxiv.orgresearchgate.netismrm.orgnih.gov This synergy appears to involve a dual action, with gemcitabine potentially inducing hypoxia in certain tumor models, thereby increasing TH-302 activation, while TH-302 may improve oxygenation and blood volume in other models, enhancing the efficacy of gemcitabine. biorxiv.orgismrm.orgnih.gov Furthermore, TH-302 has been shown to enhance the efficacy of gemcitabine and nab-paclitaxel combinations in pancreatic ductal adenocarcinoma xenografts. nih.govaacrjournals.org
Combinations with other chemotherapeutics, including doxorubicin, docetaxel, cisplatin, pemetrexed, irinotecan, and temozolomide, have also resulted in increased anti-tumor activity in various preclinical models, such as non-small cell lung cancer, colon cancer, prostate cancer, fibrosarcoma, and melanoma. nih.govnih.govresearchgate.netaacrjournals.orgfrontiersin.orgfrontiersin.orgresearchgate.net The synergistic effect observed with agents like cisplatin in nasopharyngeal cancer cell lines highlights the potential for TH-302 to enhance the cytotoxicity of platinum-based therapies under hypoxic conditions. frontiersin.orgfrontiersin.org In colorectal cancer models, combining evofosfamide (B1684547) (TH-302) with 5-fluorouracil (B62378) (5-FU) or chemoradiotherapy led to enhanced efficacy, partly by increasing apoptosis. aacrjournals.org
Radiotherapy, which is often less effective in hypoxic regions, has also been combined with TH-302, showing synergistic effects in preclinical studies. nih.govfrontiersin.orgebi.ac.ukoncotarget.com This synergy is attributed to TH-302 targeting the radioresistant hypoxic cell population.
Combinations with anti-angiogenic therapies, such as sunitinib, pazopanib (B1684535), and bevacizumab, have been investigated. In neuroblastoma xenograft models, the combination of evofosfamide and sunitinib showed greater tumor growth delay and increased apoptosis, with sunitinib potentially enhancing efficacy by increasing hypoxic areas, which are then targeted by evofosfamide. frontiersin.orgnih.gov A combination of TH-302 with pazopanib demonstrated high efficacy in a sarcoma xenograft model. nih.gov TH-302 combined with bevacizumab has also been explored. ebi.ac.ukijbs.com
Emerging research has explored the combination of TH-302 with immunotherapy. Preclinical studies suggest that evofosfamide can synergistically improve treatment outcomes when combined with immunotherapy in models like colorectal cancer, potentially by sensitizing hypoxic tumors and rescuing the immune response. ebi.ac.ukaimspress.com
The synergistic or additive effects in these co-treatment studies are often linked to the complementary mechanisms of action, where TH-302 targets the hypoxic tumor microenvironment, while the co-administered agents target normoxic cells or other critical pathways.
Table 1 summarizes key findings from preclinical combination studies with TH-302.
| Combination Therapy Regimen | Preclinical Model(s) | Observed Interaction | Key Mechanistic Insights | Citation(s) |
| TH-302 + Gemcitabine | Pancreatic cancer xenografts (MIA Paca-2, SU.86.86) | Synergistic | Dual action on tumor vasculature, inhibition of homologous recombination DNA repair | biorxiv.orgresearchgate.netismrm.orgnih.gov |
| TH-302 + Gemcitabine + Nab-Paclitaxel | Pancreatic ductal adenocarcinoma xenografts | Improved Efficacy | Targets hypoxic regions, complements effects of chemotherapy | nih.govaacrjournals.org |
| TH-302 + Doxorubicin | Soft tissue sarcoma, fibrosarcoma, NSCLC xenografts | Enhanced Activity | Increased DNA damage and apoptosis, targeting hypoxic regions | nih.govresearchgate.netaacrjournals.orgfrontiersin.orgresearchgate.netkarger.comyb1bio.com |
| TH-302 + Cisplatin | Nasopharyngeal cancer cell lines, various xenografts | Synergistic/Enhanced | Enhanced cytotoxicity under hypoxia, increased DNA damage | nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.net |
| TH-302 + Radiotherapy | Various tumor xenografts | Synergistic | Targets radioresistant hypoxic cells, increased DNA damage | nih.govfrontiersin.orgebi.ac.ukoncotarget.com |
| TH-302 + Sunitinib | Neuroblastoma xenografts | Enhanced Activity | Sunitinib increases hypoxic areas, TH-302 targets hypoxic cells | frontiersin.orgnih.gov |
| Evofosfamide + Immunotherapy (e.g., anti-PD-1) | Colorectal cancer syngeneic model | Synergistic | Sensitizes hypoxic tumors, rescues immune response | ebi.ac.ukaimspress.com |
| TH-302 + 5-Fluorouracil | Colorectal cancer patient-derived xenografts | Enhanced Efficacy | Increased apoptosis, targets hypoxic cells and C-ICs | aacrjournals.orgaacrjournals.org |
| TH-302 + mTOR inhibitors | Renal cell carcinoma xenograft models | Potentiated Efficacy | Blocks pro-hypoxia mechanism of mTOR inhibitors | nih.govnih.gov |
| TH-302 + PI3K pathway inhibitors | Pancreatic ductal adenocarcinoma cells | Enhanced Activity | Addresses resistance associated with tumor hypoxia | frontiersin.orgfrontiersin.org |
| TH-302 + Anti-PKM2 antibody | Hepatocellular carcinoma xenograft models | Potential for Potentiation | Targets hypoxic cells, combined approach for targeted therapy | ijbs.com |
Characterization of Novel Molecular Pathways Modulated by Combinatorial Regimens
Combinatorial regimens involving TH-302 have revealed modulation of several molecular pathways and cellular processes, contributing to their enhanced efficacy. The primary mechanism of TH-302 involves the release of Br-IPM under hypoxia, leading to DNA crosslinking and subsequent cell cycle arrest and apoptosis. nih.govguidetopharmacology.orgnih.govnih.govnih.gov However, in combination therapies, the interplay between TH-302 and co-administered agents can modulate additional pathways.
One significant aspect is the impact on DNA damage and repair. Combinations of TH-302 with chemotherapy or radiotherapy have been shown to increase DNA damage throughout the tumor compared to single-agent treatment. researchgate.netaacrjournals.orgebi.ac.ukyb1bio.com In pancreatic cancer, the synergy between gemcitabine and evofosfamide is partly attributed to gemcitabine's inhibition of homologous recombination, a key DNA repair pathway, making tumor cells more susceptible to the DNA damage induced by activated TH-302. researchgate.netnih.govebi.ac.uk
The tumor microenvironment is also significantly modulated by these combinations. As a hypoxia-activated prodrug, TH-302 directly targets hypoxic cells. wikipedia.orgnih.govnih.govnih.govnih.gov However, combining TH-302 with agents that influence tumor oxygenation can impact its activation and efficacy. For example, gemcitabine can induce hypoxia in certain pancreatic cancer models, thereby enhancing TH-302 activation. biorxiv.orgismrm.org Conversely, in other models, TH-302 treatment has been associated with improved oxygenation and blood volume, which could sensitize the remaining, less hypoxic cells to conventional therapies. ismrm.orgnih.gov
Combinations have also shown effects on cancer stem cells (C-ICs), which are often located in hypoxic niches and contribute to treatment resistance. Studies have indicated that TH-302 can target hypoxic C-ICs and enhance the efficacy of conventional therapies against these populations. nih.govaacrjournals.orgaacrjournals.orgfrontiersin.org
Furthermore, the interaction of TH-302 with molecular targeted therapies can impact specific signaling pathways. Combining TH-302 with mTOR inhibitors has been shown to potentiate their anti-tumor efficacy, potentially by blocking the pro-hypoxia mechanism associated with mTOR inhibition. nih.govnih.gov In pancreatic cancer cells resistant to PI3K pathway inhibitors due to tumor hypoxia, combining with TH-302 has shown enhanced activity. frontiersin.orgfrontiersin.org Preclinical data also suggests TH-302 can inhibit glycolysis in tumor cells, potentially by targeting HIF-1α-positive cells under hypoxic conditions. mdpi.com
The bystander effect, where the cytotoxic payload released from hypoxic cells diffuses to affect nearby normoxic cells, is another mechanism contributing to the efficacy of TH-302 in combination therapies, extending the cytotoxic reach beyond the strictly hypoxic regions. oncotarget.comyb1bio.com
Theoretical Frameworks and Computational Approaches in Th 302 D8 Research
Molecular Docking and Dynamics Simulations for TH-302-d8 Target and Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as TH-302, and its biological targets at an atomic level. nih.gov While specific molecular docking and MD simulation studies for TH-302 are not extensively detailed in publicly available literature, the principles of these methods can be applied to understand its mechanism.
Molecular Docking would be employed to predict the binding orientation of TH-302 within the active sites of one-electron reductase enzymes, such as cytochrome P450 oxidoreductase (POR), which are implicated in its activation. nih.gov Such simulations could identify key amino acid residues that stabilize the prodrug and facilitate the single-electron transfer required for its conversion into the radical anion. frontiersin.org This information is crucial for understanding the structural determinants of the activation rate and the hypoxia selectivity of TH-302 and its analogs.
Molecular Dynamics (MD) Simulations could then be used to model the dynamic behavior of the activated metabolite of TH-302, the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM), with its ultimate target: DNA. nih.govrsc.org These simulations can provide insights into:
The precise mechanism of DNA alkylation and interstrand cross-link formation by Br-IPM.
The stability of the resulting DNA adducts.
The conformational changes induced in the DNA double helix upon binding.
The influence of local DNA sequence on the binding affinity and reactivity of Br-IPM.
By simulating these interactions over time, researchers can build a detailed, dynamic picture of the molecular events that lead to cytotoxicity, complementing experimental data and guiding the design of more effective DNA-alkylating agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs and Prodrug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the physicochemical properties of compounds with their biological activities to develop a predictive mathematical model. wikipedia.org In the development of hypoxia-activated prodrugs like TH-302, QSAR is instrumental for optimizing the chemical structure to achieve desired therapeutic properties.
QSAR studies for 2-nitroimidazole-based HAPs focus on refining the balance between several key parameters:
Hypoxic Cytotoxicity Ratio (HCR): The ratio of cytotoxicity under hypoxic versus normoxic conditions. QSAR models can identify molecular descriptors (e.g., electronic properties of the nitro group, hydrophobicity) that maximize this ratio.
Rate of Reductive Activation: The speed at which the prodrug is converted to its active form under hypoxia.
Diffusion and Bystander Effect: The ability of the activated metabolite to diffuse from hypoxic cells and kill neighboring cells. Increased lipophilicity has been correlated with an improved bystander effect for some nitroaromatic prodrugs. nih.gov
For instance, research on analogous lipophilic nitroaromatic prodrugs has demonstrated a clear relationship between the octanol-water partition coefficient (LogD7.4) and activity, where increasing lipophilicity correlated with increased cytotoxicity in 3D cell models. nih.govmdpi.com This suggests that metabolite loss from the cell of origin can be a limiting factor, and QSAR models can help design analogs with optimal lipophilicity to enhance the bystander effect, a crucial factor for efficacy in solid tumors with heterogeneous hypoxia. nih.gov
Table 1: Relationship Between Lipophilicity and Biological Activity in a Series of Nitroaromatic Prodrug Analogs This interactive table showcases representative data illustrating how physicochemical properties, such as the LogD7.4, are correlated with biological outcomes in QSAR studies for hypoxia-activated prodrugs. Data is conceptual and based on findings reported for similar compound series. nih.govmdpi.com
| Compound Analog | R1 Group | R2 Group | LogD7.4 (Calculated) | Relative Activity (NfsA_Ec) | AKR1C3 Activation |
|---|---|---|---|---|---|
| Analog 1 | Methyl | H | 0.95 | Low | Negative |
| Analog 2 | Ethyl | H | 1.42 | Moderate | Negative |
| Analog 3 | Isopropyl | H | 1.83 | Moderate-High | Positive |
| Analog 4 | Methyl | Methyl | 1.59 | High | Positive |
Application of Systems Biology and Agent-Based Modeling Approaches to Understand this compound Biological Networks and Spatiotemporal Dynamics
Systems biology and agent-based modeling (ABM) provide a holistic view of a drug's effect, moving beyond single-target interactions to simulate its behavior within the complex, dynamic system of a tumor.
A spatially resolved pharmacokinetic/pharmacodynamic (SR-PK/PD) computational model has been developed for TH-302 to dissect its activity within digitized tumor microvascular networks. nih.gov This systems biology approach integrates multiple parameters to simulate the spatial distribution of oxygen, the prodrug, and its cytotoxic metabolites (Br-IPM and IPM). nih.gov The model incorporates experimentally measured values for drug diffusion, metabolic rates, and cell killing probability as a function of drug exposure. nih.gov A key finding from this model is that the notable single-agent activity of TH-302 can be explained by its activation even in moderately oxygenated regions due to the high plasma concentrations achievable, without needing to invoke a significant bystander effect from its primary metabolites, Br-IPM and IPM, which were shown to be unable to diffuse significantly from the cells where they are formed. nih.gov
Table 2: Key Parameters Used in the Spatially Resolved PK/PD Model for TH-302 (Evofosfamide) This table presents a selection of parameters used in the computational model to simulate the behavior of TH-302 in tumor tissue, based on published research. nih.gov
| Parameter | Description | Value |
|---|---|---|
| DTH-302 | Diffusion coefficient of TH-302 in multicellular layers | 1.0 x 10-6 cm2/s |
| DBr-IPM | Diffusion coefficient of Br-IPM in multicellular layers | 1.2 x 10-6 cm2/s |
| kmet,0 | Maximum rate of TH-302 metabolism under anoxia | 1.4 x 10-3 s-1 |
| KO2 | O2 concentration for half-maximal inhibition of metabolism | 0.2 mmHg |
Agent-Based Modeling (ABM) offers a complementary, bottom-up approach. While SR-PK/PD models use continuum equations, ABMs simulate the actions and interactions of autonomous agents (individual cells) on a grid representing the tumor tissue. frontiersin.orgnih.gov For HAPs, an ABM can model each cell's state (e.g., oxygen level, cell cycle phase, drug concentration) and define rules for its behavior (e.g., prodrug uptake, metabolism, cell division, death). researchgate.net This allows for the simulation of:
Spatiotemporal Dynamics: How the spatial distribution of hypoxic cells and the diffusion of metabolites evolve over time, influencing therapeutic outcomes. frontiersin.orgresearchgate.net
Bystander Effects: The model can explicitly simulate the diffusion of active metabolites from "activator" cells to "target" cells and predict the efficiency of bystander killing. frontiersin.org
By integrating experimental data into these sophisticated computational frameworks, researchers can test hypotheses, predict therapeutic efficacy, and optimize the design and application of HAPs like this compound for more effective cancer therapy. nih.govfrontiersin.org
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | Deuterated Evofosfamide (B1684547) |
| TH-302 | Evofosfamide |
| Bromo-isophosphoramide mustard | Br-IPM |
| Isophosphoramide mustard | IPM |
| Cytochrome P450 oxidoreductase | POR |
| SN30000 | - |
| PR-104A | - |
Future Directions and Unanswered Questions in Th 302 D8 Academic Research
Exploration of Novel Bioreductive Enzymes and Activation Pathways for TH-302-d8 in Diverse Biological Systems
The activation of TH-302 involves a one-electron reduction mediated by cellular reductases, leading to the release of the cytotoxic Br-IPM. wikipedia.orgnih.govnih.gov While ubiquitous cellular reductases like NADPH cytochrome P450 have been implicated, the specific enzymes and complete activation pathways in various biological systems, particularly in the context of different tumor types and their unique microenvironments, are not yet fully understood. wikipedia.orgnih.gov Future research on this compound could focus on identifying and characterizing the specific bioreductive enzymes responsible for its activation in diverse cancer types and normal tissues. nih.gov This could involve:
Identifying novel reductases: Utilizing advanced proteomic and transcriptomic techniques to identify enzymes whose expression levels correlate with this compound activation in different cell lines and preclinical models.
Mapping activation pathways: Elucidating the precise step-by-step biochemical transformations that this compound undergoes during activation under varying degrees of hypoxia and in the presence of different enzyme profiles.
Understanding these nuances is crucial for predicting response to this compound and potentially developing strategies to enhance its activation in tumors or minimize off-target effects.
Development and Application of Advanced Imaging Techniques for Spatiotemporal Tracking of this compound Activation and Distribution in Preclinical Models
Accurately tracking the distribution and activation of this compound within tumors and normal tissues over time is essential for understanding its pharmacodynamics and optimizing treatment strategies. Current research on TH-302 has utilized imaging techniques like Dynamic Contrast Enhanced Magnetic Resonance Imaging (DCE-MRI) and Diffusion Weighted-MRI (DW-MRI) to monitor treatment response and assess changes in tumor vasculature and cellularity. nih.govnih.gov Pimonidazole (B1677889) has also been used as a chemical probe to identify hypoxic regions. nih.govresearchgate.net
Future directions for this compound research include the development and application of more advanced imaging techniques that can provide real-time, spatiotemporal information about the prodrug's fate:
Molecular Imaging Probes: Developing targeted imaging probes that can specifically bind to this compound or its activated form, allowing for non-invasive visualization of its distribution and accumulation in hypoxic regions.
Reporter Gene Systems: Utilizing reporter genes activated by hypoxia or the release of Br-IPM to track the sites of this compound activation at a molecular level.
Advanced MRI and PET techniques: Further refining and applying advanced MRI techniques, potentially combined with hyperpolarized tracers, or Positron Emission Tomography (PET) with radiolabeled this compound or its metabolites, to quantify drug concentration, activation, and the resulting biological effects in a spatially and temporally resolved manner. frontiersin.org
These advancements in imaging would provide invaluable data for correlating drug distribution and activation with therapeutic response and resistance in preclinical models. Studies using DCE-MRI have shown that TH-302 treatment is associated with a decrease in the volume transfer constant (Ktrans), consistent with the killing of hypoxic cells associated with increased vascular permeability. nih.govnih.gov
Integration of Multi-Omics Data (e.g., transcriptomics, proteomics, metabolomics) for a Comprehensive Understanding of this compound Mechanisms and Resistance in Preclinical Settings
A comprehensive understanding of how this compound interacts with the complex biological networks within cancer cells and the tumor microenvironment requires the integration of multi-omics data. metabolon.comembopress.orgfrontiersin.orgmdpi.comnih.gov Multi-omics approaches combine data from different levels of biological organization, such as gene expression (transcriptomics), protein abundance and modification (proteomics), and metabolite profiles (metabolomics). metabolon.comfrontiersin.orgmdpi.com
Future research should leverage multi-omics to:
Elucidate detailed mechanisms of action: Integrate transcriptomic, proteomic, and metabolomic data to create a holistic picture of the cellular pathways affected by this compound activation under hypoxic conditions. This can reveal downstream effects beyond DNA damage, such as alterations in cell cycle regulation, apoptosis pathways, and metabolic reprogramming. nih.govnih.govselleckchem.com
Identify biomarkers of response and resistance: Analyze multi-omics data from sensitive and resistant preclinical models to identify molecular signatures that predict response or resistance to this compound. This could involve identifying specific genes, proteins, or metabolic pathways that are differentially regulated in responsive versus non-responsive tumors. nih.gov
Investigate the tumor microenvironment: Apply multi-omics to analyze the impact of this compound on the tumor microenvironment, including immune cells, fibroblasts, and vasculature, to understand how these components influence drug efficacy and contribute to resistance.
Studies on TH-302 have shown that it can down-regulate cyclins and CDK4/6, and up-regulate caspases, suggesting effects on cell cycle and apoptosis that could be further explored with multi-omics. nih.govselleckchem.com
Potential Applications of this compound as a Chemical Probe for Investigating Fundamental Aspects of Hypoxia Biology Beyond its Original Scope
Beyond its primary role as a potential therapeutic agent, this compound, particularly in its deuterated form which can aid in tracing its metabolic fate, holds promise as a chemical probe to investigate fundamental aspects of hypoxia biology. The selective activation of this compound in hypoxic environments makes it a valuable tool for studying the biological consequences of low oxygen levels in various cellular and physiological processes.
Future research could explore its use as a probe to:
Study hypoxia-induced signaling pathways: Use this compound to selectively induce damage or trigger responses in hypoxic cells, allowing researchers to dissect the signaling cascades and molecular events that are initiated under low oxygen conditions.
Investigate the role of hypoxia in disease progression: Apply this compound in various disease models (beyond cancer) where hypoxia plays a significant role, such as cardiovascular disease, wound healing, or inflammatory conditions, to understand the specific contributions of hypoxia to pathology.
Identify novel hypoxia-inducible targets: Utilize this compound-induced cellular changes to identify new genes, proteins, or pathways that are specifically regulated by hypoxia and could serve as potential therapeutic targets.
The ability of TH-302 to inhibit HIF-1α expression in certain cancer cells suggests its utility in studying hypoxia-inducible factors. nih.govnih.govmdpi.com Using this compound as a probe could provide more detailed information on the dynamics of these interactions.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for TH-302-d8, and how do reaction conditions influence isotopic purity?
- Methodological Answer : Deuterated compounds like this compound require precise control of reaction parameters (e.g., solvent, temperature, catalyst) to ensure isotopic integrity. For example, deuterium exchange reactions may require anhydrous conditions to prevent isotopic dilution. Validate purity using nuclear magnetic resonance (NMR) spectroscopy (deuterium-specific peaks) and mass spectrometry (isotopic abundance analysis) .
Q. How can researchers validate this compound’s stability under various storage conditions (e.g., temperature, pH) for longitudinal studies?
- Methodological Answer : Design accelerated stability studies by exposing this compound to stress conditions (e.g., 40°C/75% RH, acidic/basic buffers) and quantify degradation products via high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Compare results against control samples stored at -80°C. Use Arrhenius equations to extrapolate shelf-life .
Q. What analytical techniques are optimal for distinguishing this compound from its non-deuterated counterpart (TH-302) in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Optimize ionization settings (e.g., ESI+/ESI-) to differentiate isotopic clusters. Validate specificity by spiking matrices with both compounds and confirming baseline separation .
Advanced Research Questions
Q. How do contradictory findings in this compound’s hypoxia-selective activation mechanisms inform experimental redesign?
- Methodological Answer : If in vitro assays show inconsistent hypoxia-dependent cytotoxicity, reevaluate oxygen tension calibration in bioreactors (e.g., use fluorescent oxygen probes). Cross-validate with transcriptomic analysis of hypoxia-inducible factors (HIF-1α) in treated cell lines. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What statistical approaches resolve variability in pharmacokinetic (PK) data for this compound across preclinical models?
- Methodological Answer : Use mixed-effects modeling to account for interspecies variability (e.g., murine vs. primate metabolic rates). Incorporate covariates like body weight, cytochrome P450 activity, and tissue distribution coefficients. Apply bootstrapping to assess confidence intervals for AUC and half-life metrics .
Q. How can isotopic interference in this compound’s spectral analysis be mitigated during metabolic profiling?
- Methodological Answer : Deploy high-resolution mass spectrometry (HRMS) to resolve isotopic overlaps (e.g., M+1 vs. M+D). Use computational tools like XCMS Online for peak alignment and noise reduction. Validate metabolite identification via stable isotope tracing and comparison with synthetic standards .
Q. What ethical considerations arise when designing human trials for this compound, given its prodrug activation mechanism?
- Methodological Answer : Address hypoxia-specific toxicity risks by stratifying patient cohorts based on tumor oxygenation status (e.g., via MRI or PET imaging). Draft informed consent protocols that disclose uncertainties in deuterated drug metabolism. Consult institutional review boards (IRBs) for dual-use concerns (e.g., off-target effects in non-cancer tissues) .
Data Analysis & Reporting
Q. How should researchers document raw data for this compound’s dose-response curves to ensure reproducibility?
- Methodological Answer : Include raw instrument outputs (e.g., LC-MS chromatograms, NMR spectra) in supplementary materials. Use standardized formats (e.g., mzML for mass spec data) and metadata templates (sample ID, dilution factor, instrument settings). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What strategies reconcile discrepancies between in silico predictions and experimental results for this compound’s binding affinity?
- Methodological Answer : Re-evaluate molecular docking parameters (e.g., protonation states, solvation models) using quantum mechanics/molecular mechanics (QM/MM) simulations. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Disclose software versions and force fields to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
